molecular formula C44H66O14 B14474550 Noboritomycin-B CAS No. 68508-46-3

Noboritomycin-B

Cat. No.: B14474550
CAS No.: 68508-46-3
M. Wt: 819.0 g/mol
InChI Key: AFGBEDQMTFPVJS-SYEWQBDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noboritomycin-B is a bioactive compound classified within the broader family of macrolide or polyketide antibiotics, as inferred from its nomenclature (the suffix "-mycin" typically denotes microbial-derived antibiotics) . This compound is listed alongside Noboritomycin-A, suggesting it is part of a structurally related series. The absence of detailed peer-reviewed studies in the provided materials limits a full characterization, but its classification implies activity against bacterial or fungal pathogens, possibly through ribosomal inhibition or polyketide synthase disruption—common mechanisms among macrolides.

Properties

CAS No.

68508-46-3

Molecular Formula

C44H66O14

Molecular Weight

819.0 g/mol

IUPAC Name

6-[(4R,6S)-8-[(2R,9S,10S,12R)-3-[(4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-3-ethyl-2-hydroxybenzoic acid

InChI

InChI=1S/C44H66O14/c1-12-28-14-15-29(33(36(28)49)40(50)51)21(3)18-22(4)34(47)25(7)35(48)26(8)37-23(5)19-24(6)43(56-37)17-16-31(46)44(58-43)27(9)39(53-11)42(10,57-44)32-20-30(45)38(55-32)41(52)54-13-2/h14-17,21-27,30-32,34,37-39,45-47,49H,12-13,18-20H2,1-11H3,(H,50,51)/t21?,22-,23+,24-,25+,26?,27?,30-,31?,32?,34?,37+,38?,39-,42?,43?,44?/m1/s1

InChI Key

AFGBEDQMTFPVJS-SYEWQBDDSA-N

Isomeric SMILES

CCC1=C(C(=C(C=C1)C(C)C[C@@H](C)C([C@H](C)C(=O)C(C)[C@@H]2[C@H](C[C@H](C3(O2)C=CC(C4(O3)C([C@H](C(O4)(C)C5C[C@H](C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O

Canonical SMILES

CCC1=C(C(=C(C=C1)C(C)CC(C)C(C(C)C(=O)C(C)C2C(CC(C3(O2)C=CC(C4(O3)C(C(C(O4)(C)C5CC(C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Noboritomycin-B is typically isolated from the fermentation broth of Streptomyces noboritoensis. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound has not been extensively documented, but it involves complex organic synthesis due to its polyether structure.

Chemical Reactions Analysis

Noboritomycin-B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Noboritomycin-B has several scientific research applications:

Mechanism of Action

Noboritomycin-B exerts its effects by acting as an ionophore, facilitating the transport of ions across cell membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound targets the cell membrane and interferes with essential cellular processes, making it effective against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights Noboritomycin-B’s relationship to structurally or functionally analogous compounds. A comparative analysis is presented below:

Structural and Functional Analogues

Table 1: Key Compounds Related to this compound
Compound Name Classification Notable Features (Based on Evidence) Source
This compound Macrolide/Polyketide Listed in Derwent Thesaurus; likely antibiotic
Noboritomycin-A Macrolide/Polyketide Presumed precursor or variant of this compound
Nobotanin-A to -K Flavonoid/Tannin Polyphenolic compounds; potential antioxidant or antimicrobial roles
Nocardicin-A, -C, -G β-Lactam Antibiotics Monocyclic β-lactams with Gram-negative activity

Mechanistic and Efficacy Differences

  • This compound vs. Noboritomycin-A: While both are presumed macrolides, differences in side-chain modifications or hydroxylation patterns (common in polyketides) may alter bioavailability or target specificity. No efficacy data are provided, but such variants often exhibit spectrum shifts—e.g., enhanced activity against resistant strains .
  • This compound vs. Nobotanins: Nobotanins (A-K) are polyphenolic compounds, structurally distinct from macrolides. Their bioactivity likely centers on antioxidant or anti-inflammatory pathways rather than antimicrobial action, highlighting divergent therapeutic applications .
  • This compound vs. Nocardicins: Nocardicins (β-lactams) target cell-wall synthesis via penicillin-binding proteins, whereas this compound’s putative macrolide structure suggests ribosomal targeting. This mechanistic divergence implies complementary clinical uses, e.g., Nocardicins for Gram-negative infections vs. This compound for intracellular pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.